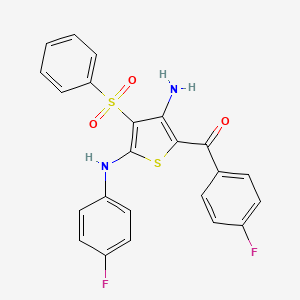

3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine

Description

This compound belongs to a class of thiophene-diamine derivatives characterized by sulfonyl and fluorinated aryl substituents. Its structure includes a thiophene core substituted at positions 2 and 4 with benzenesulfonyl and 4-fluorobenzoyl groups, respectively, and an N2-(4-fluorophenyl) amine.

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(4-fluoroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F2N2O3S2/c24-15-8-6-14(7-9-15)20(28)21-19(26)22(32(29,30)18-4-2-1-3-5-18)23(31-21)27-17-12-10-16(25)11-13-17/h1-13,27H,26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLDVDYOURHGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thienyl Core: The thienyl core can be synthesized through a cyclization reaction involving sulfur-containing precursors.

Introduction of Amino and Fluorophenyl Groups: Amination and fluorination reactions are employed to introduce the amino and fluorophenyl groups onto the thienyl core.

Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thienyl groups, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine exhibit promising anticancer properties. A study demonstrated that derivatives of thiophene compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.

Case Study : In vitro assays showed that a related thiophene derivative reduced the viability of MCF-7 breast cancer cells with an IC₅₀ value of approximately 25 µM, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. The sulfonamide group is known for its antibacterial properties, which can be leveraged in this context.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

Anti-inflammatory Effects

Compounds similar to this thiophene derivative have been investigated for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study : A study evaluated the anti-inflammatory effects of related compounds in animal models of arthritis, showing significant reductions in paw swelling and inflammatory markers.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Fluorination Impact : The 4-fluorophenyl group in the target compound may offer balanced lipophilicity and steric bulk, whereas 2,5-difluorophenyl (BA97773) increases electronegativity but may introduce steric hindrance .

- Molecular Weight and Bioavailability : Lower molecular weight analogs like BA97773 (502.5 g/mol) may exhibit improved bioavailability compared to bulkier derivatives (e.g., 536.6 g/mol in ) .

Physicochemical and Spectral Properties

Pharmacological Implications

- Fluorine and Binding Affinity : Fluorine atoms in the target compound and analogs (e.g., G613-0257, BA97773) enhance binding to hydrophobic pockets in target proteins via C-F⋯H interactions .

- Sulfonyl Group Role : The sulfonyl moiety may act as a hydrogen bond acceptor, critical for inhibiting enzymes like kinases or proteases, as seen in benzothiophene-sulfonamide derivatives () .

Biological Activity

The compound 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data tables and case studies.

1. Anti-inflammatory Activity

Thiophene derivatives are known to exhibit significant anti-inflammatory properties. Research indicates that compounds with thiophene rings can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Inhibition of COX and LOX : Studies show that thiophene derivatives have varying inhibitory effects on COX and LOX enzymes. For instance, one study reported an IC50 value of 29.2 µM for a related thiophene compound against 5-LOX, suggesting a potential for anti-inflammatory applications .

- Cytokine Modulation : The compound has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. In a study involving THP-1 monocytes subjected to LPS-induced inflammation, the compound effectively inhibited the activation of ERK and NF-ĸB pathways at concentrations as low as 10 µM .

2. Antimicrobial Activity

The antimicrobial properties of thiophene derivatives are also noteworthy. The compound's structure may enhance its ability to interact with microbial targets.

- In Vitro Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiophene derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds exhibit promising antibacterial activity, which could be enhanced through metal chelation .

- Antifungal Properties : Similar studies have demonstrated that thiophene derivatives possess antifungal activity against strains like Candida albicans, suggesting their potential use in treating fungal infections .

3. Anticancer Potential

Emerging research suggests that thiophene-based compounds may play a role in cancer therapy.

- Cell Line Studies : In vitro studies have shown that certain thiophene derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally similar to our target compound have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further investigation into their mechanisms of action .

Case Study 1: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of a structurally related thiophene derivative in a mouse model of acute lung injury. The compound significantly reduced pro-inflammatory cytokine levels (IL-1β, IL-6) and improved lung function at doses of 50 mg/kg .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several thiophene derivatives and tested them against multiple bacterial strains. The results showed that specific modifications to the thiophene structure enhanced antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

Data Tables

| Biological Activity | Compound | IC50 (µM) | Remarks |

|---|---|---|---|

| COX Inhibition | Thiophene Derivative A | 29.2 | Effective against 5-LOX |

| Cytokine Inhibition | Target Compound | 10 | Reduces TNF-α and IL-6 |

| Antibacterial | Thiophene Derivative B | <10 | Effective against E. coli |

| Antifungal | Thiophene Derivative C | <20 | Effective against C. albicans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.